molecular formula C11H14N4O4 B1220336 6-Methylpurine riboside CAS No. 16006-65-8

6-Methylpurine riboside

Cat. No. B1220336
CAS RN: 16006-65-8
M. Wt: 266.25 g/mol
InChI Key: FIGBCBGMUIGJBD-UHFFFAOYSA-N
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Description

6-Methylpurine riboside is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .


Synthesis Analysis

6-Methylpurine-β-D-riboside (β-D-MPR) has been synthesized by coupling 6-methylpurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose using conditions that produce the β-D-anomer exclusively . An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines has also been reported .


Molecular Structure Analysis

The molecular weight of 6-Methylpurine riboside is 266.25 . Its molecular formula is C11H14N4O4 . The SMILES representation of its structure is O[C@@H]1C@HC@@HO[C@H]1N2C=NC3=C(N=CN=C32)C .


Chemical Reactions Analysis

Purine nucleoside analogs like 6-Methylpurine riboside have broad antitumor activity. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .


Physical And Chemical Properties Analysis

6-Methylpurine riboside is a solid substance with a white to off-white color . The storage conditions for the powder form are -20°C for 3 years, 4°C for 2 years, and in solvent -80°C for 6 months and -20°C for 1 month .

Scientific Research Applications

Antitumor Effects

6-Methylpurine riboside (MPR) has demonstrated significant potential in antitumor applications. Research by Marasco et al. (2005) on the synthesis of β-D-6-Methylpurine Riboside (β-D-MPR) and its antitumor effects in human tumor cell lines revealed that β-D-MPR is highly active, with IC50 values ranging from 6 to 34 nM. Similarly, α-D-MPR, while less active than β-D-MPR, also exhibited significant antitumor effects with IC50 values ranging from 1.47 to 4.83 μM (Marasco et al., 2005).

Diagnostic and Chemotherapeutic Agents

The potential of 6-Methylpurine riboside in diagnostic and chemotherapeutic applications has been explored, particularly in the context of mycoplasmal infections in mammalian cell cultures. McGarrity and Carson (1982) found that adenosine phosphorylase-mediated toxicity of 6-Methylpurine riboside could be applied towards detecting mycoplasmal infections, highlighting its selective cytotoxicity to infected cultures (McGarrity & Carson, 1982).

Gene Therapy Approach to Cancer Treatment

6-Methylpurine riboside has been investigated for its application in gene therapy approaches to cancer treatment. Hassan et al. (2016) synthesized various 6-Methylpurine derived sugar modified nucleosides and evaluated their substrate activity with purine nucleoside phosphorylases. The study suggests the potential of these compounds, especially in the context of Escherichia coli PNP-mediated cancer treatment strategies (Hassan et al., 2016).

Other Applications

6-Methylpurine riboside has also been identified as a strong inhibitor in certain biological processes. For example, Conrad (1971) noted its inhibition of betacyanin synthesis in the Amaranthus bioassay (Conrad, 1971). Additionally, its intracellular localization and impact on RNA in pea root tip cells were studied by Chen (1968), who found that 6-Methylpurine-H3, a related compound, is incorporated into nucleolar RNA (Chen, 1968).

Safety And Hazards

6-Methylpurine riboside is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is harmful if swallowed . Accidental ingestion of the material may be harmful; animal experiments indicate that ingestion of less than 150 gram may be fatal or may produce serious damage to the health of the individual .

properties

IUPAC Name

2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGBCBGMUIGJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932902
Record name 6-Methyl-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpurine riboside

CAS RN

16006-65-8, 14675-48-0
Record name NSC102254
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102254
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylpurine ribonucleoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpurine riboside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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